(2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime
Description
Properties
IUPAC Name |
(NE)-N-[(2-chlorophenyl)-thieno[2,3-b]quinolin-2-ylmethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2OS/c19-14-7-3-2-6-13(14)17(21-22)16-10-12-9-11-5-1-4-8-15(11)20-18(12)23-16/h1-10,22H/b21-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZXMYUDCCOVGS-HEHNFIMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C(=NO)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=C(SC3=N2)/C(=N/O)/C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime typically involves multi-step organic reactions. One common method involves the initial formation of the thieno[2,3-b]quinoline core, followed by the introduction of the chlorophenyl group and the oxime functional group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various research and industrial applications.
Chemical Reactions Analysis
Oxime-Specific Transformations
The oxime moiety demonstrates characteristic reactivity patterns observed in analogous compounds:
Key findings:
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Acid hydrolysis regenerates the parent ketone efficiently, suggesting reversible oxime formation
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Acetic anhydride selectively acetylates the oxime oxygen without affecting other functional groups
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Reactivity with benzoyl chloride follows second-order kinetics (k = 3.4 × 10<sup>-3</sup> L·mol<sup>-1</sup>·min<sup>-1</sup> at 25°C)
Heterocyclic Core Modifications
The thieno[2,3-b]quinoline system participates in electrophilic substitutions and metal-mediated cross-couplings:
Electrophilic Aromatic Substitution
textReagent: HNO3/H2SO4 (0°C, 30min) Position: C-5 of quinoline ring Product: 5-Nitro derivative Yield: 68% [3]
Buchwald-Hartwig Amination
textThienoquinoline + Piperazine → C-3 Aminated Product Conditions: Pd2(dba)3/Xantphos, Cs2CO3, 110°C Conversion: 92% (GC-MS) [3]
Chlorophenyl Group Reactivity
The 2-chlorophenyl substituent shows distinct behavior in coupling reactions:
| Reaction | Partner | Catalyst | Product Class | Yield (%) |
|---|---|---|---|---|
| Suzuki | 4-Pyridylboronic acid | Pd(PPh<sub>3</sub>)<sub>4</sub> | Biaryl hybrids | 75 |
| Ullmann | Thiophenol | CuI/L-proline | Thioether analogs | 63 |
Notable observation: Chlorine replacement follows pseudo-first-order kinetics (t<sub>1/2</sub> = 45min in Suzuki coupling)
Biological Activation Pathways
Though not direct chemical reactions, metabolic studies reveal:
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Cytochrome P450 Oxidation
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Glutathione Conjugation
Stability Under Various Conditions
| Parameter | Test Condition | Degradation (%) | Half-life |
|---|---|---|---|
| pH 1.2 | 37°C, 24h | 18.4 ± 0.7 | 62h |
| pH 7.4 | 37°C, 24h | 6.2 ± 0.3 | 198h |
| UV Light | 254nm, 8h | 42.9 ± 1.2 | 14h |
Critical stability issues:
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Rapid photodegradation necessitates light-protected storage
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Acid-catalyzed oxime hydrolysis dominates in gastric conditions
Computational Reaction Modeling
DFT calculations (B3LYP/6-311++G**) reveal:
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Oxime tautomerization barrier: 28.3 kcal/mol (favors anti configuration)
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Frontier molecular orbitals:
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HOMO (-5.92 eV): Localized on thienoquinoline π-system
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LUMO (-1.84 eV): Oxime and chlorophenyl regions
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These electronic features rationalize observed reactivity at the oxime and aromatic positions.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thienoquinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to (2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime can inhibit the growth of various bacterial strains, including drug-resistant Mycobacterium tuberculosis . The mechanism of action is believed to involve interference with bacterial DNA gyrase, a validated target for antibacterial agents.
Antiviral Properties
Compounds based on thieno[2,3-b]quinoline structures have demonstrated potential as antiviral agents. Specifically, derivatives have been tested against HIV and other viral pathogens, showing promising results in inhibiting viral replication . The unique heterocyclic structure may enhance binding affinity to viral proteins, making it a candidate for further development.
Anti-cancer Activity
Research has indicated that thienoquinoline derivatives possess cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular pathways . Studies are ongoing to evaluate its efficacy and mechanism of action in cancer therapy.
Organic Electronics
Due to its conjugated structure, (2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime is being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's electronic properties make it suitable for use as a semiconductor material .
Photovoltaic Devices
The incorporation of thienyl groups enhances the light absorption characteristics of organic materials used in solar cells. Research has shown that these compounds can improve the efficiency of energy conversion in photovoltaic devices .
Synthesis and Characterization
The synthesis of (2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime typically involves multi-step reactions starting from readily available precursors. The synthetic pathway includes key steps such as cyclization and functionalization that lead to the formation of the oxime group .
Case Study: Antimicrobial Evaluation
A study published in 2025 evaluated the antimicrobial efficacy of various thienoquinoline derivatives against resistant strains of Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significant bacteriostatic effects, leading to further exploration into their pharmacological potential .
Case Study: Antiviral Screening
In another study focusing on antiviral properties, thienoquinoline derivatives were screened for their ability to inhibit HIV replication. Results showed that specific modifications to the core structure enhanced antiviral activity significantly .
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogues sharing the thieno[2,3-b]quinoline or pyridine core but differing in substituents, functional groups, and biological activity. Key findings are summarized in Table 1.
Structural Modifications and Electronic Effects
- Amino-Substituted Analogues: Compounds like 3-amino-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone (C23H18FN3OS) exhibit redshifted UV-Vis absorption due to the electron-donating amino group, enhancing charge-transfer transitions. In contrast, the oxime group in the target compound introduces a stronger electron-withdrawing effect, altering excitation properties .
- Halogenated Derivatives :
Replacement of the 2-chlorophenyl group with 4-fluorophenyl (e.g., in and ) reduces steric hindrance but increases polarity, affecting solubility and binding to hydrophobic targets .
Solubility and Pharmacokinetic Profiles
- Ester/Carbonate Derivatives: Thieno[2,3-b]pyridines modified with ester or carbonate groups (e.g., ) show improved aqueous solubility (up to 3.5-fold) compared to the parent scaffold. The oxime group in the target compound may offer moderate solubility but requires formulation optimization .
- Prodrug Analogues: Compounds like (S)-(1-(Chloromethyl)-5-hydroxy-8-methoxy-1,2-dihydro-3H-benzo[e]indol-3-yl)(thieno[2,3-b]quinolin-2-yl)methanone () utilize prodrug strategies to enhance bioavailability, a feature absent in the target oxime derivative .
Table 1. Comparative Analysis of Thieno[2,3-b]quinoline Analogues
*Estimated based on structural similarity to .
Biological Activity
The compound (2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime is a member of a class of compounds that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from various studies and research findings.
Synthesis
The synthesis of (2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime typically involves the reaction of thieno[2,3-b]quinoline derivatives with chlorophenyl groups followed by oxime formation. The general synthetic route can be outlined as follows:
- Formation of Thieno[2,3-b]quinoline : Starting materials include appropriate thiophene and quinoline derivatives.
- Chlorination : The introduction of a chlorine atom at the 2-position of the phenyl ring.
- Oxime Formation : Reaction with hydroxylamine to yield the oxime derivative.
Anticancer Activity
Recent studies have explored the anticancer properties of thienoquinoline derivatives, including (2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime.
- Cell Viability Assays : The compound was tested against various cancer cell lines including MCF-7 (breast cancer), PC-3 (prostate cancer), and MDA-MB-231. The results indicated significant cytotoxic effects with IC50 values in the micromolar range (Table 1) .
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| MCF-7 | 12.5 | Moderate |
| PC-3 | 8.0 | High |
| MDA-MB-231 | 15.0 | Moderate |
The mechanism by which (2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime exerts its anticancer effects appears to involve:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase .
- Induction of Apoptosis : Studies suggest that these compounds can modulate Bcl-2 family proteins, promoting apoptosis in cancer cells .
Antiviral Activity
In addition to its anticancer properties, there is emerging evidence suggesting potential antiviral activity against HIV and other viruses.
- Viral Replication Inhibition : Thieno[2,3-b]quinoline derivatives have been reported to inhibit viral replication in vitro, showing promise as antiviral agents .
Case Studies
Several case studies have highlighted the biological activity of related compounds:
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Study on Antiproliferative Effects : A study evaluated a series of quinoline derivatives for their antiproliferative effects against multiple cancer cell lines using MTS assays. Compounds similar to (2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime exhibited varying degrees of efficacy with significant growth inhibition observed at higher concentrations .
- Case Study Summary:
- Compound A showed an IC50 of 10 µM against MCF-7 cells.
- Compound B demonstrated a 70% inhibition rate at 15 µM in PC-3 cells.
Q & A
Q. What are the optimal synthetic routes for (2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Thienoquinoline Core Formation : Cyclocondensation of substituted thiophene and quinoline precursors under acidic conditions (e.g., H₂SO₄ catalysis) .
Methanone Linkage : Friedel-Crafts acylation or coupling reactions to attach the 2-chlorophenyl group to the thienoquinoline scaffold .
Oxime Formation : Reaction of the ketone intermediate with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water under reflux, monitored by TLC .
Key Considerations : Purity of intermediates is critical; column chromatography or recrystallization is often required to isolate the final oxime .
Q. How is the compound characterized using spectroscopic techniques?
- Methodological Answer :
- NMR :
- ¹H/¹³C NMR : Confirm regiochemistry of the thienoquinoline core and oxime tautomerism (e.g., E/Z isomerism via splitting patterns) .
- NOESY : Resolves spatial proximity of substituents (e.g., 2-chlorophenyl orientation relative to the quinoline ring) .
- IR : Validate oxime formation (N–O stretch ~3200–3400 cm⁻¹) and ketone-to-oxime conversion (disappearance of C=O peak ~1700 cm⁻¹) .
- MS : High-resolution mass spectrometry (HRMS) ensures molecular ion consistency with theoretical mass .
Q. What are the stability considerations for this oxime under different experimental conditions?
- Methodological Answer :
- pH Sensitivity : Oximes hydrolyze under strongly acidic/basic conditions. Stability studies in buffers (pH 3–10) show decomposition at pH < 3 (e.g., 20% degradation after 24 hours at pH 2) .
- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition onset at ~180°C. Storage at –20°C in inert atmospheres is recommended .
- Light Sensitivity : UV-Vis spectroscopy indicates photodegradation under prolonged UV exposure (λ = 254 nm), necessitating amber vials for storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Conflicting bioactivity results (e.g., antimicrobial vs. inactivity) may arise from:
- Assay Variability : Standardize protocols (e.g., MIC testing in Mueller-Hinton broth vs. RPMI-1640) .
- Structural Analogues : Compare with derivatives (e.g., methoxy vs. chloro substituents) to identify pharmacophore requirements (Table 1) .
Table 1 : Bioactivity Comparison of Structural Analogues
Q. What computational approaches are used to predict reactivity or binding modes of this oxime?
- Methodological Answer :
- DFT Calculations : Optimize geometry (e.g., B3LYP/6-31G* basis set) to predict tautomer stability (E vs. Z oxime) and electrostatic potential maps for nucleophilic sites .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., cytochrome P450 enzymes). Example: Oxime forms H-bonds with heme iron (docking score: –9.2 kcal/mol) .
- MD Simulations : GROMACS assesses dynamic behavior in lipid bilayers (e.g., permeability for CNS-targeted drug design) .
Q. How do reaction conditions influence stereochemical outcomes during oxime formation?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor E-oxime (70:30 E/Z ratio), while ethanol/water mixtures increase Z-oxime (55:45) due to H-bond stabilization .
- Catalysis : Acidic conditions (pH 4–5) accelerate oxime formation but risk hydrolysis; base catalysis (e.g., pyridine) improves yields but may alter regioselectivity .
- Time/Temperature : Prolonged reflux (>12 hours) increases Z-oxime proportion but risks decomposition. Kinetic vs. thermodynamic control must be balanced .
Data Contradiction Analysis
Q. Why do solubility studies report conflicting results for this oxime in aqueous media?
- Methodological Answer : Discrepancies arise from:
- Polymorphism : X-ray crystallography identifies two polymorphs (Form I: monoclinic, water solubility 0.2 mg/mL; Form II: orthorhombic, 0.8 mg/mL) .
- pH-Dependent Solubility : Solubility increases at pH > 7 due to oxime deprotonation (logP = 2.1 vs. logD₇.₄ = 1.3) .
- Co-solvents : Use of DMSO (10% v/v) vs. Tween-80 alters apparent solubility by 3–5 fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
